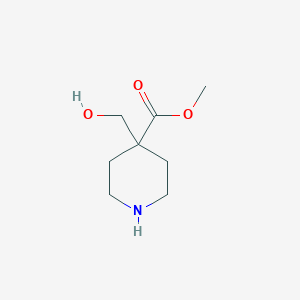
Methyl 4-(hydroxymethyl)piperidine-4-carboxylate
Cat. No. B8665557
M. Wt: 173.21 g/mol
InChI Key: ZWESSZWNJQGQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08071625B2
Procedure details


To a solution of 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (470 mg, 1.72 mmol, 1.0 equiv.) in MeOH (1 mL) was added HCl (4 M in dioxane, 1 mL). The mixture was stirred at rt for about 1 h and concentrated to dryness to give methyl 4-(hydroxymethyl)piperidine-4-carboxylate, which was used without further purification. LRMS (M+H+) m/z 174.0.
Quantity
470 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([C:16]([O:18][CH3:19])=[O:17])[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5][CH2:4]1.Cl>CO>[OH:1][CH2:2][C:3]1([C:16]([O:18][CH3:19])=[O:17])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
470 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at rt for about 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1(CCNCC1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
